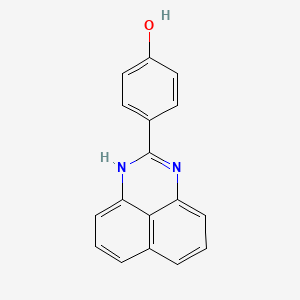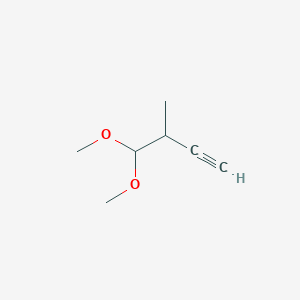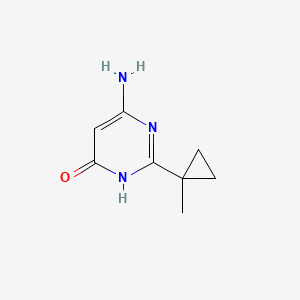
4-(1H-perimidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-perimidin-2-yl)phenol, also known as 4-HPP, is a synthetic compound that has been used in a variety of scientific applications. It is a derivative of phenol, and is characterized by a perimidine group attached to the phenol ring. 4-HPP has been shown to have a range of biochemical and physiological effects, and is used in a variety of lab experiments.
Applications De Recherche Scientifique
4-(1H-perimidin-2-yl)phenol has been used in a variety of scientific research applications. It has been used in cell culture experiments to study the effects of oxidative stress on cells. It has also been used to study the effects of oxidative stress on cell metabolism and gene expression. In addition, 4-(1H-perimidin-2-yl)phenol has been used to study the effects of oxidative stress on organ systems in animal models.
Mécanisme D'action
The mechanism of action of 4-(1H-perimidin-2-yl)phenol is not fully understood. However, it is believed that the perimidine group of 4-(1H-perimidin-2-yl)phenol is able to interact with the reactive oxygen species (ROS) generated during oxidative stress. The ROS are then scavenged by 4-(1H-perimidin-2-yl)phenol, preventing them from causing damage to cells.
Biochemical and Physiological Effects
4-(1H-perimidin-2-yl)phenol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, as well as to protect cells from oxidative damage. It has also been shown to reduce inflammation and to improve cell survival. In addition, 4-(1H-perimidin-2-yl)phenol has been shown to improve the function of the immune system, as well as to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(1H-perimidin-2-yl)phenol in lab experiments is that it is a synthetic compound, which means that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable, which makes it ideal for use in cell culture experiments. However, there are some limitations to using 4-(1H-perimidin-2-yl)phenol in lab experiments. For example, it is not water soluble, which means that it must be dissolved in a solvent before it can be used. In addition, it is not very soluble in organic solvents, which can make it difficult to use in some experiments.
Orientations Futures
There are a number of potential future directions for the use of 4-(1H-perimidin-2-yl)phenol in scientific research. For example, it could be used to study the effects of oxidative stress on the nervous system, as well as the effects of oxidative stress on aging and disease. In addition, it could be used to study the effects of oxidative stress on the immune system, as well as the effects of oxidative stress on cancer. Finally, it could be used to study the effects of oxidative stress on the cardiovascular system, as well as the effects of oxidative stress on metabolism.
Méthodes De Synthèse
4-(1H-perimidin-2-yl)phenol is synthesized by a process known as the Sandmeyer reaction. This reaction involves the reaction of a diazonium salt with an activated aromatic compound, in this case the phenol ring of 4-(1H-perimidin-2-yl)phenol. The diazonium salt is generated from an amine, such as aniline, and a nitrous acid. The reaction is carried out in an aqueous medium, and the product is then isolated by filtration.
Propriétés
IUPAC Name |
4-(1H-perimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-13-9-7-12(8-10-13)17-18-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOGNFUNZQJYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-perimidin-2-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-5-{2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrol-3-yl}-6H-1,3,4-thiadiazin-2-amine](/img/structure/B6602663.png)
![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)




![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)

![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)

![6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602721.png)
![7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B6602723.png)
![N-[2-(2-Methoxyethoxy)ethyl]diethanolamine](/img/structure/B6602727.png)